Methyl 7-nitrobenzofuran-3-carboxylate
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Overview
Description
Methyl 7-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitro group at the 7-position and a carboxylate ester group at the 3-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-nitrobenzofuran-3-carboxylate typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 3-unsubstituted benzofurans. This process can be achieved using nitrating agents such as nitric acid and acetic anhydride under controlled conditions . Another approach involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nitrating agents like nitric acid for nitration reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 7-nitrobenzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-nitrobenzofuran-3-carboxylate include other nitrobenzofuran derivatives, such as:
- 2-nitrobenzofuran
- 3-nitrobenzofuran
- 5-nitrobenzofuran
Uniqueness
This compound is unique due to the specific positioning of the nitro and carboxylate ester groups on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 7-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)7-5-16-9-6(7)3-2-4-8(9)11(13)14/h2-5H,1H3 |
InChI Key |
ADFPNIUMQBJTRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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